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molecular formula C13H13FN2O2 B8354365 Benzyl 3-cyano-3-fluoropyrrolidine-1-carboxylate

Benzyl 3-cyano-3-fluoropyrrolidine-1-carboxylate

Cat. No. B8354365
M. Wt: 248.25 g/mol
InChI Key: SZYRDCXDOPRJQF-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

To a stirred solution of phenylmethyl 3-cyano-3-hydroxy-1-pyrrolidinecarboxylate (1.8 g, 7.31 mmole), in DCM (50 mL) at −78° C. was added DAST dropwise (0.98 mL, 8.04 mmole). After 2 h, Aqueous Na2CO3 was added to the reaction solution and the layers separated. The organic layer was dried over Na2SO4 and concentrated under vacuum. Purification on silica (hexanes/EtOAc, 1:1) provided the title compound (1.0 g, 55%) as a light orange oil: LC-MS (ES) m/e 249 (M+H)+.
Name
phenylmethyl 3-cyano-3-hydroxy-1-pyrrolidinecarboxylate
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1(O)[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:4]1)#[N:2].CCN(S(F)(F)[F:25])CC.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[C:1]([C:3]1([F:25])[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:4]1)#[N:2] |f:2.3.4|

Inputs

Step One
Name
phenylmethyl 3-cyano-3-hydroxy-1-pyrrolidinecarboxylate
Quantity
1.8 g
Type
reactant
Smiles
C(#N)C1(CN(CC1)C(=O)OCC1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification on silica (hexanes/EtOAc, 1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1(CN(CC1)C(=O)OCC1=CC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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